molecular formula C10H15ClN2S B12630743 2-(Piperidin-4-ylthio)pyridine hydrochloride

2-(Piperidin-4-ylthio)pyridine hydrochloride

Cat. No.: B12630743
M. Wt: 230.76 g/mol
InChI Key: NKIUBXKRFYTIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylthio)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a piperidine ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylthio)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with piperidine-4-thiol in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylthio)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Piperidin-4-ylthio)pyridine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylthio)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-ylmethylthio)pyridine hydrochloride
  • 2-(Piperidin-4-ylthio)quinoline hydrochloride
  • 2-(Piperidin-4-ylthio)benzene hydrochloride

Uniqueness

2-(Piperidin-4-ylthio)pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyridine and piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15ClN2S

Molecular Weight

230.76 g/mol

IUPAC Name

2-piperidin-4-ylsulfanylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2S.ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;/h1-3,6,9,11H,4-5,7-8H2;1H

InChI Key

NKIUBXKRFYTIBM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=CC=CC=N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.